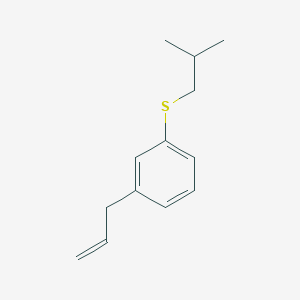

3-(3-iso-Butylthiophenyl)-1-propene

Description

3-(3-iso-Butylthiophenyl)-1-propene is an organosulfur compound characterized by a propenyl group (CH₂=CH-CH₂) attached to a thiophenyl ring substituted with an iso-butyl group at the 3-position. The iso-butylthiophenyl moiety likely imparts steric bulk and moderate lipophilicity, distinguishing it from simpler alkenes or halogenated derivatives .

Properties

IUPAC Name |

1-(2-methylpropylsulfanyl)-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18S/c1-4-6-12-7-5-8-13(9-12)14-10-11(2)3/h4-5,7-9,11H,1,6,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMAAIKCARMJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC(=C1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-iso-Butylthiophenyl)-1-propene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

Introduction of the iso-Butyl Group: The iso-butyl group can be introduced via Friedel-Crafts alkylation, where an iso-butyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Propene Side Chain: The propene side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-iso-Butylthiophenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where electrophiles like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, ether as a solvent.

Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

3-(3-iso-Butylthiophenyl)-1-propene has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-iso-Butylthiophenyl)-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the iso-butyl group and the thiophene ring can affect its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3-(3-iso-Butylthiophenyl)-1-propene with selected analogs based on substituent groups and inferred properties:

Key Observations :

- Lipophilicity: The iso-butylthiophenyl group likely enhances solubility in nonpolar solvents compared to chlorinated propenes, which are more polar due to halogen substituents .

- Reactivity : Chlorinated propenes (e.g., 1-chloropropylene) are prone to nucleophilic attacks, whereas the thiophenyl moiety in the target compound may favor electrophilic aromatic substitution or radical-mediated reactions .

Biological Activity

Chemical Structure and Properties

3-(3-iso-Butylthiophenyl)-1-propene can be described by its molecular formula, which includes a thiophene ring substituted with an iso-butyl group and a propene moiety. The unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C12H16S

- Molecular Weight : 208.33 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on thiophene derivatives revealed that they could inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Thiophene Derivative A | Staphylococcus aureus | 16 µg/mL |

| Thiophene Derivative B | Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of thiophene derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests that this compound may have therapeutic potential in inflammatory diseases .

The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways involved in inflammation and microbial defense. The thiophene ring enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a natural antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

A clinical trial involving patients with chronic inflammatory conditions assessed the anti-inflammatory effects of thiophene derivatives, including this compound. Participants showed reduced levels of inflammatory markers after treatment, suggesting that this compound could be beneficial in managing chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.